molecular formula C17H14N2O3 B5681642 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid

5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No. B5681642
M. Wt: 294.30 g/mol
InChI Key: HDKCTCQUUVIOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid, also known as MDPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MDPC has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.

Mechanism of Action

The mechanism of action of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways. 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which may contribute to its antioxidant activity. Additionally, 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been found to decrease the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its relatively low cost, high purity, and stability. However, it also has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in some experiments.

Future Directions

There are several future directions for the study of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. One possible direction is to investigate its potential applications in the treatment of various diseases, including cancer, infectious diseases, and oxidative stress-related diseases. Another direction is to explore its mechanism of action and to identify its molecular targets. Additionally, further studies are needed to optimize the synthesis and formulation of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid to improve its bioavailability and efficacy.

Synthesis Methods

5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 3,5-diphenylpyrazole with methyl vinyl ketone and the reaction of 3,5-diphenylpyrazole with ethyl acetoacetate. The latter method involves the condensation of 3,5-diphenylpyrazole with ethyl acetoacetate in the presence of acetic anhydride and pyridine, followed by the hydrolysis of the resulting product with hydrochloric acid to obtain 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, and antioxidant activities. 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells and to have antimicrobial activity against various microorganisms. It has also been found to have antioxidant activity, which may have potential applications in the prevention and treatment of oxidative stress-related diseases.

properties

IUPAC Name

3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12-15(17(21)22)16(20)19(14-10-6-3-7-11-14)18(12)13-8-4-2-5-9-13/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKCTCQUUVIOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.